(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound “(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene scaffold substituted with a bromo group at position 6 and a 2-methoxyethyl chain at position 2. The benzamide moiety is functionalized with a sulfamoyl group at the para position, bearing N-benzyl and N-ethyl substituents. The Z-configuration of the imine bond in the benzothiazole ring is critical for its structural and electronic properties, influencing its reactivity and interactions with biological targets .
This compound shares structural homology with bioactive molecules targeting enzymes or receptors, as sulfamoyl and benzothiazole moieties are common in antimicrobial, anticancer, and kinase inhibitor agents. However, its specific pharmacological profile remains underexplored in the literature provided.
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26BrN3O4S2/c1-3-29(18-19-7-5-4-6-8-19)36(32,33)22-12-9-20(10-13-22)25(31)28-26-30(15-16-34-2)23-14-11-21(27)17-24(23)35-26/h4-14,17H,3,15-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZBQZDJLSRUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)Br)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including anticancer activity, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes:
- A benzamide core.
- A sulfamoyl group.
- A benzo[d]thiazole moiety with a bromine atom.
- An ethoxy substituent.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. For instance, a series of derivatives based on similar scaffolds were synthesized and tested for their cytotoxic effects against various cancer cell lines. The results showed that compounds with structural similarities to this compound demonstrated significant inhibition of cell proliferation, particularly in breast and lung cancer models .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression. For example, it has been identified as a potential inhibitor of MEK (mitogen-activated protein kinase/extracellular signal-regulated kinase kinase), which plays a crucial role in the MAPK signaling pathway associated with cell growth and survival . In vitro assays revealed that the compound effectively inhibits MEK activity, suggesting its utility as a therapeutic agent in targeted cancer therapies.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity. Key findings from SAR studies include:
- The presence of the benzyl and ethylsulfamoyl groups enhances the binding affinity to target proteins.
- Substitution at the 6-position of the benzo[d]thiazole ring with bromine significantly increases anticancer potency compared to unsubstituted analogs .
Case Studies
- Cytotoxicity Assay :
- A study assessed the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated an IC50 value of 15 µM for MCF-7 cells, demonstrating considerable potency.
- MEK Inhibition :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H24BrN3O3S |
| IC50 (MCF-7 Cell Line) | 15 µM |
| MEK Inhibition IC50 | 1 µM |
| Solubility | Soluble in DMSO |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide : Differs in the sulfamoyl substituents (dimethyl vs. benzyl-ethyl) and the benzothiazole’s 3-position substituent (ethyl vs. 2-methoxyethyl). The 2-methoxyethyl group in the target compound may enhance solubility due to its ether linkage .
4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide : Features a methoxy group at position 6 and a methyl group at position 3 on the benzothiazole, with a benzyl-methylsulfamoyl group. The bromo substituent in the target compound likely increases steric bulk and electrophilicity .
N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g): Contains a thiadiazole core instead of benzothiazole, with a dimethylamino-acryloyl substituent.
Physicochemical Properties
The target compound’s bromo and 2-methoxyethyl substituents are expected to increase molecular weight and lipophilicity compared to methoxy or methyl analogues.
Bioactivity and Structure-Activity Relationships (SAR)
While direct bioactivity data for the target compound is absent, demonstrates that structurally related benzamide derivatives exhibit bioactivity profiles correlated with substituents. For example:
- Sulfamoyl groups : Often associated with enzyme inhibition (e.g., carbonic anhydrase, kinases) due to their ability to mimic carboxylate or phosphate groups .
- Benzothiazole vs. thiadiazole cores : Benzothiazoles generally exhibit better metabolic stability, whereas thiadiazoles may offer greater conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
